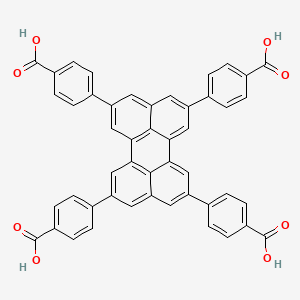

4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid

Description

4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid (PTBA) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a perylene core functionalized with four benzoic acid groups. Its synthesis involves hydrolysis of the tetra-tert-butyl ester precursor (PTBE), confirmed via NMR and mass spectrometry . PTBA self-assembles into hydrogen-bonded organic frameworks (HOFs) due to the directional hydrogen bonding of carboxylic acid groups. These HOFs exhibit ordered structures and enhanced photocatalytic activity, attributed to perylene’s extended π-conjugation and light-harvesting capabilities .

Properties

IUPAC Name |

4-[5,8,11-tris(4-carboxyphenyl)perylen-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H28O8/c49-45(50)29-9-1-25(2-10-29)33-17-37-18-34(26-3-11-30(12-4-26)46(51)52)23-41-42-24-36(28-7-15-32(16-8-28)48(55)56)20-38-19-35(27-5-13-31(14-6-27)47(53)54)22-40(44(38)42)39(21-33)43(37)41/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIZXLIEKUHXPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=CC(=CC4=C3C(=C2)C5=CC(=CC6=CC(=CC4=C65)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid typically involves multi-step organic synthesis starting from suitable precursor materials . The process often includes the following steps:

Formation of the Perylene Core: This step involves the synthesis of the perylene core, which can be achieved through various organic reactions such as cyclization and condensation reactions.

Substitution with Benzoic Acid Groups: The perylene core is then functionalized with benzoic acid groups at the 2, 5, 8, and 11 positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dimethylformamide (DMF) and water, and the reactions are typically carried out at elevated temperatures (e.g., 140°C) for extended periods (e.g., 72 hours) .

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’‘,4’‘’-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the benzoic acid groups to other functional groups such as alcohols or aldehydes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylene tetracarboxylic dianhydride, while reduction may produce perylene tetracarboxylic tetrahydride .

Scientific Research Applications

4,4’,4’‘,4’‘’-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical and biological processes, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

PTBA (Perylene Core)

- Structure : Four linearly fused benzene rings with benzoic acid groups at the 2,5,8,11 positions.

- Electronic Properties : Strong absorption in visible light (400–500 nm), ideal for photocatalysis .

H4TBAPy (Pyrene Core: 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic Acid)

- Structure: Pyrene core (four fused benzene rings in a non-linear arrangement) with benzoic acid groups.

- Comparison : Reduced conjugation length compared to perylene, leading to blue-shifted absorption. Used in metal-organic frameworks (MOFs) for gas storage and catalysis .

TCPP (Porphyrin Core: 4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoic Acid)

- Structure : Macrocyclic porphyrin core with benzoic acid groups.

- Comparison : Enables metal coordination (e.g., Zn²⁺), introducing catalytic sites for oxidation/reduction reactions. Exhibits unique Q-band absorption and exciton coupling in MOFs .

Fluoranthene Derivatives (e.g., 4,4',4'',4'''-(Dibenzo[ghi,mno]fluoranthene-1,2,5,6-tetrayl)tetrabenzoic Acid)

- Structure : Fluoranthene core with irregular fused rings.

Functional Group Variations

Key Property Differences

- Photocatalytic Efficiency : PTBA-based HOFs outperform pyrene-based analogs due to perylene’s superior light absorption and charge separation .

- Charge Mobility : 1D Pery-COF exhibits exceptional charge mobility (66 cm²/V·s) owing to eclipsed π-stacking, whereas PTBA’s HOFs prioritize hydrogen bonding over π-π interactions .

- Thermal Stability : MOFs derived from H4TBAPy and TCPP show higher thermal stability (>400°C) compared to PTBA’s HOFs, which rely on weaker hydrogen bonds .

Biological Activity

4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structural properties lend it potential biological activities that are currently being explored. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid is , and it features a perylene core with four benzoic acid moieties. The compound's structure allows for significant π-π stacking interactions, which are critical for its biological effects.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities due to their ability to interact with cellular components. The following mechanisms have been proposed for the biological activity of 4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid:

- Antioxidant Activity : Compounds based on perylene derivatives have been shown to possess antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis. This inhibition can be beneficial in treating hyperpigmentation disorders.

- Antimicrobial Properties : Some studies suggest that perylene derivatives may exhibit antimicrobial activity against various pathogens.

Antioxidant Activity

A study evaluated the antioxidant capacity of related perylene compounds using various assays. The results indicated that these compounds could effectively neutralize free radicals and protect cellular components from oxidative damage.

| Compound | EC50 (µM) | Reference |

|---|---|---|

| Perylene Derivative A | 10.5 ± 0.3 | |

| Perylene Derivative B | 12.0 ± 0.1 | |

| 4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid | TBD | TBD |

Enzyme Inhibition Studies

In vitro studies have shown that structurally similar compounds can inhibit tyrosinase activity effectively.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Kojic Acid (Reference) | 3.8 | |

| Perylene Derivative C | 5.0 | |

| 4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid | TBD | TBD |

Case Studies

-

Melanin Biosynthesis Inhibition : A study investigated the effects of various perylene derivatives on melanin production in B16F10 melanoma cells. The results showed that certain derivatives significantly reduced melanin synthesis by inhibiting tyrosinase activity.

- Findings : The most effective compound reduced melanin levels by up to 70% at a concentration of 10 µM.

- Antimicrobial Testing : Another research focused on the antimicrobial properties of perylene derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.